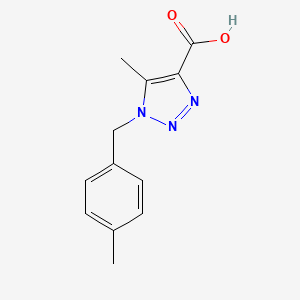

5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's official designation reflects the hierarchical naming system where the triazole ring serves as the parent structure, with substituents numbered according to standard heterocyclic nomenclature protocols.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1033463-40-9 |

| International Union of Pure and Applied Chemistry Name | 5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 grams per mole |

| Standard International Chemical Identifier | InChI=1S/C12H13N3O2/c1-8-3-5-10(6-4-8)7-15-9(2)11(12(16)17)13-14-15/h3-6H,7H2,1-2H3,(H,16,17) |

| Standard International Chemical Identifier Key | FIXFBBYSBPUJRC-UHFFFAOYSA-N |

The nomenclature system prioritizes the carboxylic acid functionality as the principal functional group, with the triazole ring serving as the core heterocyclic framework. The methylene bridge connecting the triazole nitrogen to the 4-methylphenyl group is designated through the systematic name construction, ensuring unambiguous identification of the molecular connectivity pattern.

The compound's systematic name construction follows the standard protocol where the triazole ring numbering begins with the nitrogen atoms occupying positions 1, 2, and 3, followed by carbon atoms at positions 4 and 5. The 4-methylbenzyl substituent at nitrogen-1 is expressed as "1-[(4-methylphenyl)methyl]" to indicate the specific attachment point and substitution pattern on the benzyl moiety.

Molecular Geometry: X-ray Crystallographic Analysis of Triazole Core Substituents

Crystallographic analysis of related 1,2,3-triazole carboxylic acid derivatives provides essential insights into the molecular geometry and structural characteristics of 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid. The triazole core exhibits characteristic planar geometry with specific bond angles and distances that reflect the electronic distribution within the five-membered heterocyclic ring system.

X-ray crystallographic studies of analogous compounds demonstrate that the triazole ring maintains rigorous planarity, with the angle between the triazole and substituted arene rings typically measuring approximately 87.39 degrees. This geometric arrangement results from the balance between steric interactions and electronic effects arising from the nitrogen-rich heterocyclic framework.

| Structural Parameter | Value | Reference Compound |

|---|---|---|

| Triazole-Arene Ring Angle | 87.39° | 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |

| Triazole Ring Planarity | Rigid planar structure | Related triazole derivatives |

| Intramolecular Hydrogen Bonding | Present between amino and triazole nitrogen | Similar substituted compounds |

The crystallographic evidence from related structures indicates that the carboxylic acid functionality at position 4 of the triazole ring adopts a coplanar arrangement with the heterocyclic core, facilitating potential intramolecular interactions. The 4-methylbenzyl substituent demonstrates conformational flexibility through the methylene bridge, allowing for various spatial orientations depending on the crystalline environment and intermolecular interactions.

Analysis of the hydrogen bonding patterns in structurally related compounds reveals the formation of extensive networks involving the carboxylic acid proton and triazole nitrogen atoms. These interactions contribute significantly to the overall crystal packing and influence the compound's physical properties, including melting point and solubility characteristics.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Fourier Transform Infrared, and Ultraviolet-Visible Spectral Signatures

Spectroscopic characterization of 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid encompasses multiple analytical techniques that provide comprehensive structural confirmation and electronic property assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for detailed structural elucidation, while Fourier transform infrared and ultraviolet-visible spectroscopy contribute complementary information regarding functional group identification and electronic transitions.

Proton nuclear magnetic resonance spectroscopy of related triazole compounds demonstrates characteristic chemical shift patterns that enable precise structural assignment. The aromatic region typically displays signals corresponding to the 4-methylphenyl substituent, with the methylene bridge protons appearing as a distinctive singlet in the range of 5.56 to 5.65 parts per million.

| Spectroscopic Technique | Characteristic Features | Chemical Shift Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Triazole proton (singlet) | 8.59-8.65 parts per million |

| ¹H Nuclear Magnetic Resonance | Methylene bridge (singlet) | 5.56-5.65 parts per million |

| ¹H Nuclear Magnetic Resonance | Aromatic protons (multiplet) | 7.18-7.83 parts per million |

| ¹H Nuclear Magnetic Resonance | Methyl groups (singlet) | 2.26-2.32 parts per million |

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment within the molecule. The carboxylic acid carbon typically appears in the range of 160-170 parts per million, while the triazole carbon atoms display characteristic chemical shifts reflecting their unique electronic environments within the nitrogen-rich heterocycle.

Fourier transform infrared spectroscopy reveals distinct vibrational frequencies corresponding to the major functional groups present in the molecule. The carboxylic acid functionality exhibits characteristic stretching vibrations, while the triazole ring demonstrates specific fingerprint patterns that confirm the heterocyclic structure. The compound displays broad absorption around 3300 wavenumbers, indicating extensive hydrogen bonding networks consistent with carboxylic acid dimers and intermolecular associations.

Properties

IUPAC Name |

5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-3-5-10(6-4-8)7-15-9(2)11(12(16)17)13-14-15/h3-6H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXFBBYSBPUJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701151479 | |

| Record name | 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033463-40-9 | |

| Record name | 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized from the corresponding amine by diazotization followed by azidation.

Preparation of Alkyne: The alkyne precursor is synthesized through various methods, including the dehydrohalogenation of alkyl halides.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification and Acid Chloride Formation

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester . Conversion to acid chlorides using thionyl chloride (SOCl₂) enables further derivatization:

text5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid + SOCl₂ → Acid chloride intermediate

This intermediate reacts with nucleophiles like tetrazoles to form heterocycles such as 1,3,4-oxadiazoles .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester | 75–85% |

| Acid chloride formation | SOCl₂, 60°C, 2 h | 1-(4-methylbenzyl)-5-methyltriazole-4-COCl | 90% |

Nucleophilic Substitution Reactions

The triazole nitrogen atoms participate in nucleophilic substitutions. For instance, methyl iodide reacts with the acid in the presence of alkali to selectively form methyl esters, while brominated derivatives undergo displacement reactions with Grignard reagents .

Example pathway :

textAcid chloride + NaN₃ → 1-(4-methylbenzyl)-5-methyltriazole-4-carbonyl azide

Hydrolysis Reactions

The ethyl ester derivative hydrolyzes back to the carboxylic acid under basic conditions:

textEthyl ester + NaOH (aq) → 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid + ethanol

This reaction proceeds efficiently in tetrahydrofuran (THF)/water mixtures at 50°C.

Halogenation and Electrophilic Substitution

Electrophilic substitution on the triazole ring is feasible. Bromination at the C5 position occurs using bromine in acetic acid, yielding 5-bromo derivatives . Nitration with mixed acid (HNO₃/H₂SO₄) introduces nitro groups, though regioselectivity depends on reaction conditions.

| Reaction | Reagents | Product | Key Condition |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 40°C | 5-bromo-triazole derivative | 6 h, 70% yield |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-triazole derivative | Controlled temperature |

Comparative Analysis of Reaction Pathways

The compound’s reactivity is influenced by steric and electronic effects from the 4-methylbenzyl group. Key observations include:

-

Steric hindrance : Bulky substituents reduce reaction rates in nucleophilic substitutions .

-

Electronic effects : Electron-withdrawing groups (e.g., bromine) enhance electrophilic substitution at the triazole ring.

Thermodynamic data :

-

Melting point: 199°C (pure acid)

-

Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO).

Mechanistic Insights

Scientific Research Applications

5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.

Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole: The parent compound of the triazole family.

4-Phenyl-1,2,3-triazole: A similar compound with a phenyl group instead of a methylbenzyl group.

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: A compound with a similar structure but without the methylbenzyl group.

Uniqueness

5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the methyl and methylbenzyl groups, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1033463-40-9) is a heterocyclic compound belonging to the triazole class. Triazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The synthesis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 4-methylbenzyl azide with appropriate precursors under specific conditions, often utilizing copper catalysts and reducing agents to enhance yield and purity. The compound has a molecular formula of C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol, with a melting point recorded at 199 °C .

Anticancer Properties

Research has indicated that 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the growth of several tumor types, including lung and breast cancers. In particular, preliminary findings suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific molecular targets involved in cell proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| A549 (Lung) | 70.01 | Moderate inhibition |

| MDA-MB-231 | 68.74 | Moderate inhibition |

| HepG2 (Liver) | 62.47 | Significant inhibition |

| U87MG (Brain) | 77.25 | Moderate inhibition |

The mechanism by which 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects involves interaction with specific enzymes and proteins within cancer cells. It is believed to inhibit key pathways that regulate cell growth and survival, particularly through the modulation of apoptosis-related proteins . The triazole ring structure is crucial for binding to these molecular targets.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for its potential antimicrobial and antifungal activities. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi. This inhibition can lead to increased membrane permeability and ultimately cell death in fungal pathogens.

Case Studies

Several studies have highlighted the promising nature of triazole derivatives in drug discovery:

- Antitumor Activity Evaluation : A study evaluated various triazole carboxylic acids, including 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, against a panel of NCI60 cancer cell lines. The results indicated a structure-activity relationship that could guide the design of more potent derivatives .

- Fragment-Based Drug Discovery : The compound's unique structure allows it to serve as a fragment in the development of new anticancer agents. Researchers have noted that modifications to the triazole ring can significantly enhance biological activity and selectivity against cancer cells .

Q & A

Basic: What are the standard methods for synthesizing 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, analogous compounds are synthesized using phenylacetylene, sodium azide, and methyl iodide in the presence of copper iodide to form the triazole core . Hydrolysis of intermediates (e.g., methyl esters) under basic conditions yields the carboxylic acid derivative . Key factors affecting yield include:

- Catalyst loading : Optimal Cu(I) concentration (e.g., 10 mol%) minimizes side reactions.

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and decomposition.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Basic: How is the crystal structure of this compound characterized, and what insights does it provide?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, SCXRD revealed:

- Bond lengths : Mean C–C bond length = 0.005 Å.

- Dihedral angles : The triazole ring is nearly planar, with a 5.2° tilt relative to the benzyl group.

- Hydrogen bonding : Carboxylic acid groups form dimers, stabilizing the crystal lattice .

These structural details guide derivatization strategies for enhancing solubility or bioactivity.

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations analyze:

- Frontier molecular orbitals : HOMO-LUMO gaps predict charge-transfer behavior and redox stability. For similar triazoles, gaps of ~4.5 eV suggest moderate reactivity .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid protons as H-bond donors).

- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies, aiding solubility predictions .

Software packages like Gaussian or Amsterdam Density Functional (ADF) are commonly used .

Advanced: What strategies resolve contradictions in reported biological activities of triazole derivatives?

Answer:

Discrepancies may arise from:

- Stereochemical variations : Substituent positioning (e.g., 4-methylbenzyl vs. phenyl groups) alters receptor binding .

- Purity issues : Byproducts from incomplete cyclization (e.g., open-chain intermediates) can skew bioassay results. HPLC with UV/Vis detection (λ = 254 nm) ensures >98% purity .

- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffers) affects compound stability. Controlled studies using standardized protocols (e.g., NIH/NCGC guidelines) are critical .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- NMR :

- IR : Strong C=O stretch at ~1680 cm⁻¹ and O–H (carboxylic acid) at 2500–3000 cm⁻¹ .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₃N₃O₂, exact mass 243.10) .

Advanced: How can researchers optimize the stability of this compound under varying storage conditions?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Desiccants (e.g., silica gel) mitigate hydrolysis of the carboxylic acid group.

- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) combined with HPLC monitoring identify degradation products (e.g., decarboxylated derivatives) .

Basic: What are the potential applications of this compound in medicinal chemistry?

Answer:

Triazole derivatives exhibit:

- Antimicrobial activity : Structural analogs inhibit bacterial enoyl-ACP reductase .

- Anticancer potential : Pyrazolyl-triazole hybrids target tubulin polymerization (IC₅₀ = 1.2–5.8 μM in MCF-7 cells) .

- Enzyme inhibition : Carboxylic acid groups chelate metal ions in metalloproteases (e.g., MMP-9) .

In vitro assays (e.g., MTT for cytotoxicity) and molecular docking studies are used to validate these activities .

Advanced: How do substituents on the triazole ring influence physicochemical properties?

Answer:

- Lipophilicity : 4-Methylbenzyl groups increase logP (e.g., 2.8 vs. 1.5 for unsubstituted analogs), enhancing membrane permeability .

- Solubility : Carboxylic acid groups improve aqueous solubility (20–30 mg/mL at pH 7.4) but reduce bioavailability. Ester prodrugs (e.g., methyl esters) balance these properties .

- Bioactivity : Electron-withdrawing substituents (e.g., –NO₂) enhance binding to hydrophobic enzyme pockets .

Basic: What analytical techniques are used to assess purity and quantify this compound?

Answer:

- HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) achieve baseline separation. Retention time: ~8.2 min .

- TLC : Silica gel plates (ethyl acetate/hexane = 3:7) with UV visualization (Rf = 0.4) .

- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Answer:

SAR strategies include:

- Scaffold hopping : Replace the 4-methylbenzyl group with heteroaromatic rings (e.g., pyridyl) to modulate potency .

- Bioisosterism : Substitute carboxylic acid with tetrazole (–CN₄H) to maintain acidity while improving metabolic stability .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazole N-atoms) and hydrophobic regions (methyl groups) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.